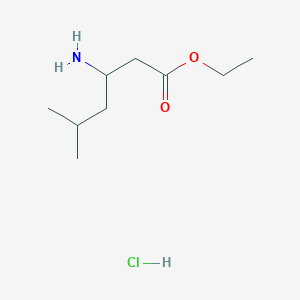

Ethyl 3-amino-5-methylhexanoate hydrochloride

Description

Significance of Alpha-Amino Ester Hydrochlorides in Synthetic Organic Chemistry

Alpha-amino ester hydrochlorides are a class of organic compounds that play a crucial role in synthetic organic chemistry. mdpi.com They are derivatives of amino acids, where the carboxylic acid group is esterified, and the amino group is protonated to form a hydrochloride salt. This modification serves several important purposes in chemical synthesis.

The esterification of the amino acid protects the carboxylic acid group, preventing it from undergoing unwanted reactions during subsequent synthetic steps. The hydrochloride salt of the amino group not only enhances the compound's stability but also allows for controlled deprotection to liberate the free amine when needed. These compounds are widely used as versatile building blocks in the synthesis of peptides, peptidomimetics, and other complex nitrogen-containing molecules. mdpi.com Their chirality, inherited from the parent amino acids, makes them invaluable starting materials for the synthesis of enantiomerically pure compounds. nih.gov

The synthesis of alpha-amino ester hydrochlorides can be achieved through various methods, including the reaction of amino acids with an alcohol in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride. mdpi.com Another common method involves the use of trimethylchlorosilane in an alcoholic solvent, which offers a convenient and efficient route to these important synthetic intermediates. mdpi.com

Relevance of Ethyl 3-amino-5-methylhexanoate Hydrochloride as a Chiral Intermediate and Building Block

The primary relevance of this compound in academic and industrial research lies in its role as a key chiral intermediate in the synthesis of pharmacologically active molecules. Specifically, its structure is closely related to (S)-3-(aminomethyl)-5-methylhexanoic acid, a well-known anticonvulsant and analgesic drug. lupinepublishers.comniscpr.res.in

Research has extensively focused on the synthesis of enantiomerically pure forms of this and related compounds. Various synthetic strategies have been developed to obtain the desired stereoisomer, often involving the asymmetric synthesis of a precursor molecule, such as (S)-ethyl 3-cyano-5-methylhexanoate. niscpr.res.inresearchgate.net This cyano ester can then be reduced to the corresponding amine, yielding the ethyl ester of 3-amino-5-methylhexanoic acid.

Both chemical and enzymatic methods have been employed for the synthesis of these chiral intermediates. Chemoenzymatic routes, in particular, have gained attention for their high enantioselectivity and environmentally friendly reaction conditions. lupinepublishers.com For instance, lipase-catalyzed kinetic resolution of racemic ethyl 3-cyano-5-methylhexanoate has been shown to be an effective method for obtaining the optically pure (S)-enantiomer. niscpr.res.in

The following table summarizes some of the research findings related to the synthesis of chiral precursors of Ethyl 3-amino-5-methylhexanoate.

Table 2: Research Findings on the Synthesis of Chiral Precursors to Ethyl 3-amino-5-methylhexanoate

| Precursor Compound | Synthetic Method | Key Findings | Reference |

| (S)-ethyl 3-cyano-5-methylhexanoate | Lipase-catalyzed kinetic resolution | Achieved >99% enantiomeric excess and 85% yield. | niscpr.res.in |

| (S)-3-cyano-5-methylhexanoic acid | Resolution via diastereomeric salt formation with cinchonidine | Resulted in >99% enantiomeric excess and 85% yield. | niscpr.res.in |

| (S)-3-cyano-5-methylhexanoate | Asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt with a rhodium Me-DuPHOS catalyst | Provided the desired product in very high enantiomeric excess. | nih.gov |

| (S)-3-cyano-5-methylhexanoic acid | Regio- and enantioselective hydrolysis of isobutylsuccinonitrile using immobilized E. coli cells harboring nitrilase | Demonstrated high enantioselectivity and substrate conversion. | researchgate.net |

These studies underscore the importance of chiral intermediates like this compound as building blocks for the synthesis of enantiomerically pure active pharmaceutical ingredients. The development of efficient and stereoselective synthetic routes to these compounds remains an active area of research in organic and medicinal chemistry.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 3-amino-5-methylhexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-4-12-9(11)6-8(10)5-7(2)3;/h7-8H,4-6,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHZNXKXHTVWJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90726-94-6 | |

| Record name | Ethyl 3-amino-5-methylhexanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of Ethyl 3 Amino 5 Methylhexanoate Hydrochloride As a Building Block in Advanced Organic Synthesis

Incorporation into Complex Molecular Structures

The structural framework of ethyl 3-amino-5-methylhexanoate is a key component in the synthesis of significant pharmaceutical compounds. Its most notable application is as a precursor or intermediate in the synthesis of Pregabalin, a gamma-aminobutyric acid (GABA) analogue used to treat epilepsy, neuropathic pain, and generalized anxiety disorder. nih.govlupinepublishers.com The synthesis of Pregabalin often involves the creation of a key chiral intermediate such as (S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA) or (S)-3-cyano-5-methylhexanoic acid ethyl ester. nih.govtandfonline.comgoogle.com These intermediates, which are structurally analogous to the title compound, undergo transformations like reduction of a nitrile group to form the final aminomethyl structure of Pregabalin. lupinepublishers.comniscpr.res.in The isobutyl group and the carboxylic acid (or ester) functionality present in the building block are integral parts of the final drug molecule's pharmacophore. Various synthetic routes, including chemoenzymatic processes, have been developed to efficiently produce these chiral intermediates with high enantiomeric purity. nih.govtandfonline.com

Utility in the Synthesis of Noncanonical Amino Acid Derivatives

Noncanonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic amino acids. They are of great interest in medicinal chemistry and chemical biology as they can be used to create novel peptides and other molecular probes with enhanced properties. rsc.org Ethyl 3-amino-5-methylhexanoate hydrochloride is a β-amino acid derivative, a class of ncAAs characterized by having the amino group attached to the beta-carbon relative to the carboxyl group. This structural feature imparts unique conformational properties to peptides and other molecules that incorporate them. Building blocks like this amino ester are used to synthesize a wide array of ncAAs. nih.gov The presence of the ester group allows for further modification, such as hydrolysis to the free acid or amidation, while the amino group can be acylated or used in peptide bond formation, making it a versatile starting point for creating diverse libraries of noncanonical amino acid structures. nih.govmdpi.com

Contributions to Chiral Pool Strategies

Chiral pool synthesis is a strategy in asymmetric synthesis where a readily available, enantiomerically pure natural product is used as a starting material to synthesize a target molecule, preserving its chirality. ankara.edu.tr Common sources for the chiral pool include amino acids, carbohydrates, and terpenes. researchgate.net The enantiomerically pure forms of ethyl 3-amino-5-methylhexanoate, such as methyl (3S)-3-amino-5-methylhexanoate hydrochloride, are valuable components of the chiral pool. achemblock.com In syntheses targeting specific stereoisomers, such as (S)-Pregabalin, starting with a chiral building block is highly advantageous. google.com The pre-existing stereocenter in the molecule can be carried through multiple reaction steps to control the stereochemistry of the final product, avoiding the need for costly and often inefficient resolution of racemic mixtures later in the synthesis. ankara.edu.trresearchgate.net The use of these chiral building blocks is a cornerstone of efficient and economical routes to enantiopure pharmaceuticals.

Development of Covalent Adaptable Networks Utilizing Amino Esters

Recent research has highlighted the use of β-amino esters as fundamental building blocks for creating Covalent Adaptable Networks (CANs). acs.orgnih.gov These materials are cross-linked polymers that possess dynamic covalent bonds, allowing them to be reprocessed, repaired, or recycled, often through the application of a stimulus like heat. researchgate.netacs.org The formation of these networks often involves the aza-Michael addition of a multifunctional amine to a multifunctional acrylate, creating the β-amino ester linkage that forms the network structure. acs.orgnih.gov

Kinetic studies have shown that these β-amino ester linkages can undergo dynamic exchange through both a dissociative retro-aza-Michael reaction and an associative catalyst-free transesterification, especially when hydroxyl groups are present in the network design. acs.orgnih.gov This dual dynamic behavior allows for the creation of robust, reprocessable materials with a wide range of glass transition temperatures and high creep resistance. acs.org The versatility of this chemistry allows for the use of various readily available multifunctional acrylates and amines to tailor the material properties. acs.org

| Network ID | Amine Component | Acrylate Component | Dynamic Mechanism | Glass Transition Temp. (Tg) | Key Feature |

|---|---|---|---|---|---|

| BAE-1 | Jeffamine D2000 | Trimethylolpropane triacrylate (TMPTA) | Retro aza-Michael | -60°C to 90°C range | Reprocessable via dissociative mechanism |

| BAE-1-OH | Jeffamine D2000 | Pentaerythritol triacrylate (PTA) | Retro aza-Michael & Transesterification | -60°C to 90°C range | Enhanced reprocessing with hydroxyl groups |

| BAE-2 | Priamine 1074 | TMPTA | Retro aza-Michael | -60°C to 90°C range | High creep resistance |

Precursors for Peptide and Peptidomimetic Scaffolds

Amino acid esters are crucial intermediates in the synthesis of peptides and peptidomimetics. mdpi.com Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but often have improved stability against enzymatic degradation, better bioavailability, and enhanced receptor selectivity. nih.gov As a non-proteinogenic β-amino acid derivative, this compound is an ideal precursor for creating peptidomimetic scaffolds. Its incorporation into a peptide chain introduces a different backbone structure compared to natural α-amino acids, which can induce specific secondary structures like β-turns and helices. nih.gov The amino group can be coupled with other amino acids or carboxylic acids, and the ester can be hydrolyzed and then coupled with other amines, allowing it to be integrated into or used to initiate the growth of a peptide chain.

Application in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of its synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. rsc.org This approach focuses on the selective reaction of C-H bonds or other relatively inert functional groups. researchgate.net While this compound is primarily used as an initial building block rather than a substrate for LSF, the functional groups it possesses—the primary amine and the ethyl ester—are relevant to this strategy. Once this building block is incorporated into a larger, more complex molecular scaffold, these functional handles could potentially be modified in late-stage diversification efforts. Furthermore, the aliphatic C-H bonds within its isobutyl group could be targets for modern C-H activation/functionalization reactions, although specific examples directly utilizing this compound in LSF protocols are not prevalent in current literature. nih.gov The principles of LSF are typically applied to more advanced intermediates or final products to fine-tune their biological or physical properties. rsc.org

Computational Investigations and Mechanistic Elucidation of Amino Ester Hydrochlorides

Quantum Chemical Calculations

Density Functional Theory (DFT) has emerged as a versatile and computationally efficient method for investigating the electronic properties and reactivity of molecular systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a tractable approach to understanding chemical reactivity. For amino ester hydrochlorides, DFT calculations can elucidate various reactivity parameters that offer a quantitative measure of their chemical behavior.

Key molecular reactivity parameters that can be derived from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.

Local Reactivity Descriptors: Fukui functions and Parr functions can be employed to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. frontiersin.org

Below is an interactive data table presenting hypothetical, yet representative, DFT-calculated molecular reactivity parameters for a generic β-amino ester hydrochloride, based on values typically observed for similar organic molecules.

| Parameter | Value | Interpretation |

| HOMO Energy | -8.5 eV | Indicates a moderate ability to donate electrons. |

| LUMO Energy | -1.2 eV | Suggests a reasonable ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | Points to good kinetic stability. |

| Electronegativity (χ) | 4.85 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 3.65 eV | Reflects resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.22 eV | Quantifies the electrophilic character of the molecule. |

Note: These values are illustrative and based on general principles of DFT calculations on similar molecules.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov These "from the beginning" methods, such as Hartree-Fock (HF) theory and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Coupled Cluster theory), provide a rigorous framework for studying the electronic structure of molecules.

For Ethyl 3-amino-5-methylhexanoate hydrochloride, ab initio calculations can be used to:

Determine Optimized Molecular Geometries: Accurately predict bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict infrared and Raman spectra, which can be used to characterize the molecule.

Investigate Conformational Isomers: Determine the relative energies of different spatial arrangements of the atoms in the molecule. Studies on glycine (B1666218) methyl ester, for example, have shown that the most stable conformation is stabilized by intramolecular hydrogen bonds. researchgate.net

Analyze Electron Distribution: Provide a detailed picture of how electrons are distributed within the molecule, including the effects of the amino and ester functional groups. Ab initio calculations on various amino acids have provided insights into properties like dipole moments, polarizability, and ionization energies. nih.gov

While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties and serve as a benchmark for other computational techniques. Research on small amino acids has demonstrated the utility of ab initio self-consistent field calculations in understanding their electronic structure.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of molecular motions and interactions over time.

For this compound, MD simulations are particularly useful for studying its behavior in a condensed phase, such as in solution. These simulations can reveal:

Solvation Structure: How solvent molecules, such as water, arrange themselves around the amino ester hydrochloride, and the nature of the hydrogen bonding network.

Ion Pairing: The interactions between the protonated amino group and the chloride counter-ion in solution.

Molecular Aggregation: The tendency of the molecules to self-assemble or interact with other solutes.

Adsorption on Surfaces: How the molecule interacts with and adsorbs onto various surfaces, which is crucial for applications in materials science and chromatography. Studies on the adsorption of amino acids at liquid-solid interfaces have provided detailed microscopic descriptions of their solvation and transport. rsc.org

MD simulations of amino acids in aqueous solutions have been used to investigate the influence of different force fields on the calculated properties, highlighting the importance of choosing an appropriate model for accurate predictions. nih.gov These simulations can also elucidate how factors like hydrophobicity influence the interactions between amino acids and other molecules in solution. nih.govfigshare.com

Theoretical Studies on Reaction Mechanisms and Selectivity

Computational chemistry is an invaluable tool for elucidating the intricate details of chemical reaction mechanisms. By mapping out the potential energy surface of a reaction, theoretical studies can identify transition states, intermediates, and the energetic barriers that govern reaction rates and selectivity.

Sulfonium (B1226848) rearrangements are a class of chemical transformations that involve the migration of a group attached to a sulfur atom. While not a direct reaction of this compound itself, theoretical studies on sulfonium rearrangements in related systems can provide insights into potential reaction pathways involving sulfur-containing reagents.

Recent computational studies have been instrumental in understanding the stereoselectivity of sulfonium rearrangements. For example, in-depth computational analysis of the deployment of enantiopure sulfinimines in sulfonium rearrangements has explained the observed diastereoselectivity and enantioselectivity in the synthesis of β-amino amides. nih.gov These studies have revealed the crucial role of intramolecular interactions, including London dispersion forces, in dictating the reaction outcome. nih.gov

The general mechanism often involves the formation of a sulfonium ylide, followed by a sigmatropic rearrangement. Theoretical calculations can model the transition state structures for these rearrangements and predict the activation energies, thereby explaining why certain products are formed preferentially. Such studies showcase the power of computational chemistry to unravel complex reaction mechanisms and guide the design of new synthetic methods. acs.orgnih.gov

Conformation Analysis of Amino Acid Derivatives

The three-dimensional structure of a molecule is intrinsically linked to its physical properties and biological activity. For amino acid derivatives like this compound, a thorough conformational analysis is crucial for understanding its behavior in different environments. Computational methods are extensively used to explore the potential energy surface of such molecules to identify stable conformers and the energy barriers between them.

Computational conformational searches are typically performed using molecular mechanics force fields, which provide a rapid evaluation of the energies of a large number of possible conformations. Subsequent geometry optimization of the low-energy conformers is then carried out using more accurate methods, such as Density Functional Theory (DFT), to obtain reliable structural and energetic information.

While specific computational studies on this compound are not extensively available in the public domain, we can infer its likely conformational preferences based on studies of analogous β-amino acid esters. For instance, computational modeling of various amino acid methyl esters has been performed using tools like MacroModel with the OPLS3e force field to identify stable conformers in different solvent environments nih.gov. These studies reveal the importance of both intramolecular hydrogen bonding and the influence of the solvent in determining the most stable conformations.

A hypothetical conformational analysis of this compound would likely reveal several low-energy structures. The isobutyl group at the 5-position would adopt various staggered conformations, while the orientation of the aminium and ester groups would be influenced by a balance of steric repulsion and potential intramolecular hydrogen bonds between the ammonium (B1175870) proton and the carbonyl oxygen of the ester.

To illustrate the type of data generated from such a computational study, a hypothetical table of the relative energies of different conformers of protonated Ethyl 3-amino-5-methylhexanoate is presented below. The dihedral angles (τ1, τ2, τ3) would correspond to key rotations within the molecule's backbone.

| Conformer | Dihedral Angle (τ1, C2-C3) | Dihedral Angle (τ2, C3-N) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 178.5° | 65.2° | 0.00 |

| B | 62.1° | 175.8° | 1.25 |

| C | -60.5° | 70.1° | 2.10 |

| D | 179.0° | -68.9° | 2.85 |

This table is a hypothetical representation of data from a DFT-based conformational analysis and is intended for illustrative purposes.

Such a table would indicate that Conformer A is the global minimum on the potential energy surface, with other conformers lying at higher energies. The energy differences between conformers are critical for understanding the molecule's flexibility and the population of each conformation at a given temperature.

Prediction of Reaction Outcomes and Stereochemical Control

The synthesis of enantiomerically pure β-amino esters is of significant interest due to their utility as building blocks for pharmaceuticals. Ethyl 3-amino-5-methylhexanoate is a chiral molecule, and controlling the stereochemistry during its synthesis is a key challenge. Computational chemistry plays a vital role in predicting the outcomes of stereoselective reactions and in elucidating the mechanisms that govern stereochemical control.

Various synthetic strategies are employed to produce chiral β-amino esters, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. Computational models can be used to understand the interactions between reactants, catalysts, and solvents at the transition state, which ultimately determines the stereochemical outcome of the reaction.

One of the most powerful tools for this purpose is the use of quantum mechanics to model the transition states of the key stereodetermining steps. By comparing the activation energies of the transition states leading to the different stereoisomers, it is possible to predict which enantiomer will be formed preferentially.

In the context of synthesizing compounds structurally related to Ethyl 3-amino-5-methylhexanoate, such as precursors for Pregabalin, significant research has been conducted on stereoselective methods. researchgate.netnih.govlupinepublishers.com For example, enzymatic kinetic resolution is a widely used industrial method. lupinepublishers.com Computational docking and molecular dynamics simulations can be employed to understand how the substrate binds to the active site of the enzyme, allowing for the rational design of mutant enzymes with improved enantioselectivity.

Furthermore, machine learning models are increasingly being used to predict the enantioselectivity of reactions. nih.govarxiv.orgrsc.org These models are trained on large datasets of experimental results and can learn complex relationships between the structures of the reactants and catalysts and the stereochemical outcome. Such predictive models can accelerate the discovery of new and efficient stereoselective synthetic routes.

The table below summarizes various approaches that have been computationally and experimentally investigated for the stereoselective synthesis of β-amino esters and related compounds, which could be applicable to the synthesis of Ethyl 3-amino-5-methylhexanoate.

| Method | Catalyst/Enzyme | Computational Approach | Predicted/Observed Outcome |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Lipase (B570770) | Molecular Docking, MD Simulations | High enantiomeric excess of one enantiomer. |

| Asymmetric Hydrogenation | Chiral Rhodium Complex | DFT calculations of transition states | Prediction of the major enantiomer based on transition state energies. |

| Organocatalytic Michael Addition | Chiral Thiourea or Squaramide | DFT and machine learning models | Prediction of enantiomeric ratios based on catalyst and substrate features. |

| Chiral Auxiliary-Mediated Alkylation | Evans Auxiliary | Molecular Mechanics and DFT | Rationalization of observed diastereoselectivity based on steric and electronic factors. scielo.br |

This table provides examples of methods and computational approaches for stereochemical control in the synthesis of chiral β-amino esters.

Mechanistic elucidation through computational studies can also guide the optimization of reaction conditions. For instance, DFT calculations can reveal the role of the solvent in stabilizing or destabilizing key transition states, providing a rationale for solvent screening experiments. By combining computational insights with experimental validation, it is possible to develop highly efficient and selective syntheses of chiral molecules like this compound.

Advanced Analytical Characterization Techniques in Research on Ethyl 3 Amino 5 Methylhexanoate Hydrochloride

Spectroscopic Methods for Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing detailed information about a molecule's structure, functional groups, and electronic environment. For Ethyl 3-amino-5-methylhexanoate hydrochloride, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy offers a complete analytical profile.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which functional groups are present in a molecule.

For this compound, the key functional groups are the ester, the protonated amine (ammonium), and the alkyl groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3000-2800 | N-H stretching | Ammonium (B1175870) (-NH₃⁺) |

| ~2960-2850 | C-H stretching | Alkyl (C-H) |

| ~1735 | C=O stretching | Ester (-C=O) |

| ~1600-1500 | N-H bending | Ammonium (-NH₃⁺) |

The presence of a strong absorption band around 1735 cm⁻¹ is a clear indicator of the ester carbonyl group. The broad absorption in the 3000-2800 cm⁻¹ range, coupled with bending vibrations around 1600-1500 cm⁻¹, confirms the presence of the ammonium salt. lupinepublishers.comrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Molecules with conjugated π-systems or certain heteroatoms with non-bonding electrons (n-electrons) can absorb UV or visible light, promoting an electron to a higher energy molecular orbital.

This compound contains two chromophores: the ester carbonyl group and the ammonium group. However, neither is part of a conjugated system. The possible electronic transitions are n→π* for the carbonyl group and n→σ* for the non-bonding electrons on the oxygens and the nitrogen.

These transitions for saturated esters and amines typically occur at wavelengths below 200 nm, which is in the far-UV region and outside the range of standard UV-Vis spectrophotometers. researchgate.net Therefore, a solution of this compound is expected to be transparent in the 200-800 nm range, showing no significant absorption peaks. This lack of absorption can itself be a useful piece of information, confirming the absence of conjugated impurities.

Mass Spectrometric Analysis

Mass spectrometry is an indispensable tool for the molecular characterization of this compound, offering precise molecular weight determination and structural elucidation through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the compound is readily protonated, primarily at the amino group, to form the pseudomolecular ion [M+H]⁺. Given the molecular formula of the free base (C9H19NO2), the expected monoisotopic mass is 173.14 Da. As the hydrochloride salt, the compound in solution provides the protonated free base for analysis, resulting in a prominent ion at an m/z (mass-to-charge ratio) of approximately 174.15.

Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion yields a characteristic fragmentation pattern that is instrumental in confirming the compound's structure. The fragmentation is typically directed by the functional groups present—namely, the ester and the amino group. Key fragmentation pathways include the neutral loss of ethanol (B145695) (C2H5OH) from the ester group, and various cleavages of the aliphatic side chain.

A representative ESI-MS/MS fragmentation data table for the [M+H]⁺ ion of Ethyl 3-amino-5-methylhexanoate is presented below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Identity |

| 174.15 | 128.10 | C2H6O (Ethanol) | Loss of the ethyl ester group as ethanol |

| 174.15 | 116.12 | C4H10 (Isobutane) | Cleavage of the isobutyl side chain |

| 174.15 | 102.09 | C4H9N (Isobutylamine) | Loss of the amino group and isobutyl side chain |

| 174.15 | 74.06 | C5H9O2 (Ethyl acrylate) | Cleavage adjacent to the amino group |

| 174.15 | 57.07 | C8H15NO2 (various) | Isobutyl cation [C4H9]⁺ |

Note: The data in this table is representative and intended for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the polar nature and low volatility of the amino group in Ethyl 3-amino-5-methylhexanoate, direct analysis by GC-MS is often challenging. Therefore, derivatization is typically employed to enhance its volatility and improve chromatographic peak shape. A common approach involves the acylation of the primary amine with a reagent such as ethyl chloroformate, which converts the polar amine into a less polar carbamate (B1207046).

Following derivatization, the resulting N-ethoxycarbonyl ethyl ester derivative can be readily analyzed by GC-MS. The electron ionization (EI) mass spectrum would exhibit a molecular ion peak corresponding to the derivatized compound, along with a series of characteristic fragment ions. Major fragmentation would be expected to occur at the ester and carbamate functionalities, as well as along the aliphatic backbone.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are cornerstone techniques for confirming the identity and assessing the purity of non-volatile compounds like this compound. These methods are particularly well-suited for analyzing the compound in its salt form without the need for derivatization.

A typical reversed-phase LC-MS method would utilize a C18 stationary phase with a mobile phase gradient consisting of water and acetonitrile (B52724), often with a small amount of formic acid to ensure good peak shape and promote ionization. The mass spectrometer, typically a single quadrupole or a triple quadrupole instrument, would monitor for the protonated molecule [M+H]⁺ at m/z 174.15. The high specificity of MS detection allows for accurate identification even in the presence of impurities. UPLC-MS offers the advantage of faster analysis times and higher resolution, which is beneficial for separating closely related impurities.

A sample data table from a UPLC-MS purity analysis is shown below.

| Peak Number | Retention Time (min) | Detected m/z | Area (%) | Identity |

| 1 | 3.45 | 174.15 | 99.85 | Ethyl 3-amino-5-methylhexanoate |

| 2 | 2.89 | 146.12 | 0.08 | Impurity A |

| 3 | 4.12 | 188.17 | 0.07 | Impurity B |

Note: The data in this table is representative and intended for illustrative purposes.

For an unambiguous determination of the elemental composition of Ethyl 3-amino-5-methylhexanoate, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is the technique of choice. Its exceptional mass resolution and accuracy (typically sub-ppm) allow for the differentiation between compounds with the same nominal mass but different elemental formulas. This high-resolution capability is crucial for confirming the identity of the compound and for identifying unknown impurities with a high degree of confidence.

The high mass accuracy of FT-ICR MS provides an experimental mass that can be compared to the theoretical mass calculated from the elemental formula, thereby confirming the composition.

| Parameter | Value |

| Elemental Formula (Free Base) | C9H19NO2 |

| Theoretical Monoisotopic Mass | 173.14159 Da |

| Protonated Species [M+H]⁺ | C9H20NO2⁺ |

| Theoretical m/z of [M+H]⁺ | 174.14887 Da |

| Observed m/z (Hypothetical) | 174.14882 Da |

| Mass Accuracy (Hypothetical) | -0.29 ppm |

Note: The data in this table is representative and intended for illustrative purposes.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation of this compound from starting materials, by-products, and other impurities, as well as for its quantification.

Gas chromatography, particularly when equipped with a Flame Ionization Detector (GC-FID), is a robust and reliable technique for the quantification of organic compounds. As with GC-MS, the analysis of Ethyl 3-amino-5-methylhexanoate typically requires prior derivatization to increase its volatility. The derivatized compound can then be separated on a capillary GC column, often with a non-polar or mid-polar stationary phase.

The retention time of the derivatized analyte is a characteristic parameter used for its identification under a specific set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). The area of the peak in the chromatogram is directly proportional to the concentration of the compound, allowing for accurate quantification when calibrated against a known standard. This is particularly useful for assay determination and for monitoring the levels of specific impurities.

A representative data table for the quantification of derivatized Ethyl 3-amino-5-methylhexanoate by GC-FID is presented below.

| Sample ID | Retention Time (min) | Peak Area | Concentration (mg/mL) |

| Standard 1 | 8.21 | 125430 | 0.50 |

| Standard 2 | 8.21 | 251050 | 1.00 |

| Sample A | 8.22 | 188760 | 0.75 |

| Sample B | 8.21 | 225980 | 0.90 |

Note: The data in this table is representative and intended for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and resolving the enantiomers of pharmaceutical intermediates like this compound. Its versatility allows for the development of robust methods to ensure the quality and stereochemical integrity of the compound.

For purity analysis, reversed-phase HPLC (RP-HPLC) is commonly employed. This method separates the target compound from impurities based on differences in hydrophobicity. A typical setup involves a nonpolar stationary phase, such as C18-bonded silica (B1680970), and a polar mobile phase, often a mixture of water and acetonitrile or methanol (B129727) with pH modifiers like formic acid or ammonium acetate (B1210297) to ensure good peak shape and retention. rsc.orgscielo.br The detection is usually carried out using a UV detector, as the ester and amino functionalities, while not strong chromophores, allow for detection at low wavelengths. nih.gov

Chiral analysis, which is critical for ensuring the desired stereoisomer is present, requires specialized chiral stationary phases (CSPs). The enantiomers of β-amino acids and their esters can be separated without derivatization using specific types of CSPs. tandfonline.com One effective approach involves crown ether-based columns, such as the Daicel Crownpak CR(+), which can achieve enantioselectivity through complex formation between the crown ether and the primary amine group of the analyte. tandfonline.com The mobile phase for such separations is typically an acidic aqueous solution, with perchloric acid often used to adjust the pH to an optimal range (pH ≤ 2) for chiral recognition. tandfonline.com At these low pH values, the primary amine is protonated, facilitating the enantioselective interactions with the CSP. tandfonline.com

Alternatively, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are widely recognized for their broad applicability in resolving enantiomers of chiral compounds, including amino acid esters. yakhak.org For these columns, the separation can be performed in normal-phase, polar organic, or reversed-phase modes. Normal-phase HPLC, using mobile phases like hexane/ethanol mixtures with additives, often provides excellent enantioselectivity for amino acid derivatives. yakhak.org In some cases, pre-column derivatization with reagents like N-3,5-dinitrobenzoyl chloride can enhance separation factors. nih.gov

The table below summarizes typical HPLC conditions for the analysis of related β-amino acid esters.

| Parameter | Purity Analysis (RP-HPLC) | Chiral Analysis (Crown Ether CSP) | Chiral Analysis (Polysaccharide CSP) |

| Stationary Phase | C18-bonded silica scielo.br | Crown ether (e.g., Crownpak CR(+)) tandfonline.com | Amylose or Cellulose Phenylcarbamates (e.g., Chiralpak IA) yakhak.org |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., Ammonium Acetate) sielc.com | Aqueous Perchloric Acid (pH 1-2) tandfonline.com | Hexane/Ethanol with additives (e.g., TFA/TEA) yakhak.orgchromatographyonline.com |

| Detection | UV at low wavelength (e.g., 205-220 nm) sielc.com | UV (e.g., 218 nm) scielo.br | UV (e.g., 254 nm) or Fluorescence (if derivatized) yakhak.org |

| Temperature | Ambient to 40 °C scielo.br | Sub-ambient (e.g., ~7 °C) for improved resolution tandfonline.com | Ambient |

| Key Principle | Hydrophobic partitioning | Enantioselective complexation with crown ether tandfonline.com | Chiral recognition via hydrogen bonding, π-π, and steric interactions chromatographyonline.com |

Research has shown that for crown ether-based separations, lowering the column temperature can significantly increase retention and enantiomeric separation. tandfonline.com Conversely, adding organic modifiers like methanol to the acidic mobile phase tends to decrease both retention and enantioselectivity, particularly for the more polar β-amino acid. tandfonline.com

Supercritical Fluid Chromatography (SFC) for Reactive Molecules

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for the analysis and purification of reactive and thermally labile molecules like amino acid esters. chromatographyonline.comselvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. selvita.com This technique offers several advantages, including higher diffusion coefficients and lower viscosity compared to liquid mobile phases, which translates to faster separations and higher efficiency. researchgate.net

For a molecule like this compound, which contains a primary amine, SFC can be particularly advantageous. Primary and secondary amines can sometimes exhibit poor peak shapes in reversed-phase HPLC due to strong interactions with residual silanol (B1196071) groups on the silica support. While CO2 itself is non-polar, its elution strength can be tuned by adding polar organic modifiers, such as methanol or ethanol, and additives. chromatographyonline.comchromatographyonline.com This allows for the effective elution of polar compounds like amino esters. researchgate.net

The analysis of chiral amino compounds is a major application of SFC. tandfonline.com The same chiral stationary phases (CSPs) used in HPLC, such as polysaccharide-based and cyclofructan-based columns, can be used in SFC, often with complementary or enhanced selectivity. chromatographyonline.comchromatographyonline.com The use of specific additives is crucial for achieving good chromatography for amines in SFC. A combination of an acidic additive (e.g., trifluoroacetic acid) and a basic additive (e.g., triethylamine) is often employed to improve peak shapes and enhance chiral recognition by minimizing non-specific interactions. chromatographyonline.com

Key research findings in the application of SFC for chiral amine and amino acid analysis include:

Speed: SFC enables significantly faster analysis times compared to HPLC, often reducing run times from tens of minutes to just a few minutes without sacrificing resolution. chromatographyonline.comresearchgate.net

Green Chemistry: The primary use of CO2, a non-toxic and recyclable solvent, makes SFC a more environmentally friendly technique compared to normal-phase HPLC, which often uses hazardous solvents like hexane. selvita.com

Modifier and Additive Effects: The type and concentration of the organic modifier and additives have a profound impact on retention and selectivity. For primary amines, a combination of an acid and an amine in the modifier is often necessary for optimal peak symmetry and resolution. chromatographyonline.com

Orthogonal Selectivity: SFC can provide different chiral selectivity compared to HPLC, even on the same CSP, making it a valuable tool in method development when HPLC methods fail to provide adequate separation. chromatographyonline.com

The following table outlines typical parameters for chiral SFC analysis of amino compounds.

| Parameter | Typical Conditions for Chiral SFC |

| Stationary Phase | Polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., Methanol, Ethanol) |

| Additives | Acidic (e.g., Trifluoroacetic Acid) and/or Basic (e.g., Triethylamine, Isopropylamine) researchgate.net |

| Back Pressure | 80–200 bar researchgate.nettandfonline.com |

| Temperature | 30–50 °C tandfonline.com |

| Detection | UV, Mass Spectrometry (MS) |

The reactivity of CO2 with primary and secondary amines to form carbamates is a known phenomenon, but this reaction is often reversible and can be managed under typical SFC conditions, allowing for the successful analysis of the original compound. tandfonline.com

Innovative Column Technologies and Separation Systems

Research into the separation of polar and chiral compounds like this compound benefits significantly from advancements in column technology. Beyond traditional C18 and polysaccharide phases, innovative stationary phases and separation systems offer new strategies for tackling challenging analytical problems.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular technique for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography. chromatographyonline.com This mode uses a polar stationary phase (e.g., bare silica, or bonded phases with amide, amino, or diol functionalities) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile, and a small amount of aqueous buffer. ijarsct.co.inwaters.com For amino acids and their esters, HILIC provides an alternative retention mechanism based on partitioning into an adsorbed water layer on the stationary phase, along with ionic and hydrogen-bonding interactions. waters.com Polymer-based amino HILIC columns have demonstrated the ability to separate mixtures of underivatized amino acids, including isobaric compounds. chromatographyonline.com

Mixed-Mode Chromatography: These columns contain stationary phases with more than one type of functionality, allowing for multiple interaction mechanisms simultaneously. sielc.com For instance, a stationary phase can have both reversed-phase (e.g., C18) and ion-exchange (either cation or anion) characteristics. sielc.com Such columns, like the Obelisc™ R and Newcrom AH, can retain and separate compounds with a wide range of polarities and charges, including acids, bases, and zwitterions like amino acids, often in a single isocratic run. sielc.comsielc.com This can simplify method development for complex samples containing the target compound and its various impurities. By adjusting mobile phase parameters like pH and buffer concentration, the contribution of each interaction mechanism can be fine-tuned to optimize the separation. sielc.com

Superficially Porous Particles (SPP) / Solid-Core Particles: Columns packed with solid-core particles, which consist of a solid, non-porous silica core surrounded by a thin, porous outer shell, offer higher efficiency and lower backpressure compared to traditional fully porous particles of the same size. This allows for faster separations and better resolution, which is beneficial for both purity and chiral analysis.

Zwitterionic Chiral Stationary Phases: For chiral analysis, novel zwitterionic CSPs have been developed specifically for the enantiomeric separation of underivatized amino acids. chromatographyonline.com These phases, such as Chiralpak ZWIX, operate via an ion-exchange mechanism and are effective in both HPLC and SFC modes. nih.gov They have shown success in resolving a wide range of native amino acids, offering a direct method for chiral analysis without the need for derivatization. nih.gov

The table below compares these innovative column technologies.

| Technology | Stationary Phase Principle | Primary Interaction(s) | Ideal for Analyzing |

| HILIC | Polar phase with high organic mobile phase waters.com | Partitioning, Hydrogen Bonding, Electrostatic | Highly polar compounds, amino acids chromatographyonline.com |

| Mixed-Mode | Combines hydrophobic and ion-exchange ligands sielc.comsielc.com | Hydrophobic, Ion-Exchange | Complex mixtures with diverse polarities sielc.com |

| Solid-Core | Porous shell on a solid core | Same as bonded phase (e.g., RP, HILIC) | High-throughput and high-resolution separations |

| Zwitterionic CSPs | Contains both acidic and basic functional groups chromatographyonline.com | Ion-Exchange, Electrostatic chromatographyonline.com | Chiral separation of underivatized amino acids nih.gov |

These advanced column technologies provide analytical chemists with a more extensive toolkit for developing highly selective and efficient methods for the characterization of complex molecules like this compound.

Future Research Directions and Emerging Paradigms for Ethyl 3 Amino 5 Methylhexanoate Hydrochloride

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of amino acid ester hydrochlorides has traditionally relied on methods that can be lengthy or involve harsh reagents. google.com A primary future direction is the development of more efficient, sustainable, and environmentally benign synthetic routes.

Traditional methods for esterifying amino acids include using an alcoholic hydrogen chloride solution or thionyl chloride. google.comacademax.com While effective, the former can be slow, and the latter involves corrosive and expensive reagents. google.com Modern research focuses on milder and more efficient alternatives. One such method involves the reaction of the amino acid with an alcohol (like ethanol) in the presence of trimethylchlorosilane at room temperature, which offers good to excellent yields under mild conditions. nih.gov

Another approach to improving sustainability is through process optimization, such as reaction-separation coupling techniques. For instance, when esterifying amino acids with low-boiling-point alcohols, the alcohol can serve as both the reactant and a water-carrying agent. By removing the water produced during the reaction, the equilibrium is shifted towards the product, improving the yield to 75-85%. academax.com This method shortens reaction times and reduces the amount of raw materials needed. academax.comresearchgate.net "Green" methodologies are also being explored, such as using calcium(II) iodide as a protective agent during certain transformations of related protected amino esters. nih.gov

| Method | Reagents | Key Advantages | Typical Yields | Reference |

| Alcoholic HCl | Amino Acid, Alcohol, HCl | Well-established | Variable, process-dependent | google.comacademax.com |

| Thionyl Chloride | Amino Acid, Alcohol, SOCl₂ | Faster than alcoholic HCl | Good | google.comnih.gov |

| Trimethylchlorosilane | Amino Acid, Alcohol, TMSCl | Mild conditions, high efficiency | Good to Excellent | nih.gov |

| Reaction-Separation Coupling | Amino Acid, Alcohol, HCl | Improved yield, reduced waste | 75-85% | academax.comresearchgate.net |

Expansion of Substrate Scope in Catalytic Transformations

A significant area of research is expanding the utility of amino esters like ethyl 3-amino-5-methylhexanoate hydrochloride as substrates in various catalytic transformations. This involves designing catalysts that can accommodate a wider range of reactants to synthesize structurally diverse and complex molecules, such as α-quaternary chiral glutamic acid derivatives. acs.org

For example, in the context of asymmetric allylic alkylation of N-unprotected α-substituted amino acid esters, the development of centrally chiral pyridoxal (B1214274) catalysts has demonstrated superior catalytic ability compared to axially chiral versions. acs.org Such transformations tolerate a variety of functional groups, including esters and unsaturated bonds. acs.org Similarly, C₂-symmetric chiral phase-transfer catalysts have proven highly effective in the asymmetric alkylation of glycine (B1666218) derivatives, allowing for the synthesis of diverse α-alkyl-α-amino acids. researchgate.net

Future work will likely focus on developing catalysts that are effective for β-amino esters, which are structurally analogous to the title compound. The challenge lies in controlling stereochemistry at the β-position and accommodating the steric bulk of substituents like the isobutyl group in ethyl 3-amino-5-methylhexanoate. Research into hydrogen-bond-donor catalysis for enantioselective synthesis of α-allyl amino esters provides a potential pathway, where the mechanism is proposed to involve a concerted SN2 substitution step. nih.gov Expanding these catalytic systems to encompass a broader scope of both the amino ester and the reacting partner is a key goal. researchgate.netacs.org

Integration of Computational and Experimental Approaches for Rational Design

The rational design of catalysts and reaction pathways is increasingly reliant on the synergy between computational and experimental methods. nih.gov This integrated approach allows for a deeper understanding of reaction mechanisms and catalyst behavior, accelerating the development of more efficient and selective transformations involving amino esters.

Computational tools, such as Density Functional Theory (DFT) calculations, are employed to elucidate reaction mechanisms and transition states. nih.govrsc.org For instance, DFT studies have been used to confirm that certain catalytic allylation reactions proceed via a concerted SN2 mechanism rather than through a less favorable acyliminium ion intermediate. nih.gov Molecular docking and dynamics simulations can predict how a substrate, such as an amino ester derivative, binds within a catalyst's active site or interacts with other molecules. nih.gov This insight is invaluable for designing catalysts with improved activity and selectivity.

This paradigm is evident in the development of biomimetic catalysts for peptide bond formation, where a urea (B33335) scaffold for carbonyl recognition is combined with elements of nucleophilic catalysis, inspired by enzymes and organocatalysts. emorychem.science The systematic design and evaluation of different catalyst scaffolds, guided by computational analysis, can lead to significant rate accelerations. emorychem.science Future efforts will focus on creating more sophisticated predictive models to design allosteric switchable catalysts, where activity can be turned on or off by an external stimulus, offering precise control over chemical reactions. nih.gov

Exploration of New Reactivity Modes for Amino Ester Hydrochlorides

Beyond their traditional roles as building blocks in peptide synthesis or as precursors to other functional groups, future research aims to uncover novel reactivity modes for amino ester hydrochlorides. This involves exploring their behavior under unconventional reaction conditions or with different classes of reagents.

One emerging area is the reaction of amino acid esters with high-valent transition metal halides, such as those of niobium (Nb) and tantalum (Ta). rsc.org These reactions can lead to the formation of coordination complexes or unusual activation pathways. For example, the reaction of L-leucine methyl ester with NbF₅ has been shown to activate the ester's O–R bond. rsc.org Such studies open up new avenues for using amino esters in organometallic chemistry and catalysis.

Another area of exploration is their participation in radical reactions. For instance, a dual photoredox-iron catalytic system has been developed for the direct decarboxylative addition of aliphatic carboxylic acids to dehydroglycine derivatives, showcasing the potential for amino ester skeletons to engage in C-C bond formation via radical pathways. acs.org The amine functionality in amino esters also offers unique reactivity; it can react with reagents like isocyanates to form stable ureas or with activated esters for bioconjugation, suggesting potential applications in materials science and chemical biology. rsc.org The study of how the attached sugar moiety in monosaccharide esters of amino acids can activate the amino acid residue provides another model for exploring new reactivity. nih.gov

Advances in Analytical Characterization for Reaction Monitoring and Product Validation

The development of advanced analytical techniques is crucial for supporting the synthesis and application of compounds like this compound. Real-time reaction monitoring and robust product validation are essential for process optimization, quality control, and mechanistic studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring chemical reactions in real time. The advent of robust benchtop NMR spectrometers allows chemists to follow reaction progress directly in the fume hood. researchgate.net For more complex reaction mixtures or low concentrations, advanced techniques such as Signal Amplification by Reversible Exchange (SABRE), a hyperpolarization method, can be used with benchtop NMR to monitor reactions involving small quantities of reactants without signal overlap issues. acs.org These methods provide valuable kinetic and mechanistic data. researchgate.net

For product validation, especially for chiral compounds, chromatographic methods are indispensable. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to assess chemical and enantiomeric purity. lupinepublishers.comgoogleapis.com For example, in syntheses related to Pregabalin, chiral GC analysis is used to determine the enantiomeric excess of key intermediates. googleapis.com Future advancements will likely involve the coupling of these separation techniques with mass spectrometry for more detailed characterization and the development of faster, more sensitive online monitoring tools to be integrated directly into reaction systems. researchgate.net

| Technique | Application | Key Information Provided | Reference |

| Benchtop NMR | Real-time reaction monitoring | Reaction kinetics, intermediate identification | researchgate.netresearchgate.net |

| Hyperpolarized NMR (SABRE) | Monitoring low-concentration reactions | Enhanced signal for sensitive monitoring | acs.org |

| Gas Chromatography (GC) | Product validation, purity analysis | Chemical and chiral purity (e.e.) | lupinepublishers.comgoogleapis.com |

| HPLC | Product validation, separation | Purity, quantification | researchgate.netgoogleapis.com |

Q & A

Q. Critical Parameters :

- Temperature : Excess heat during HCl addition may degrade the ester group; room temperature is preferred for salt formation .

- Solvent Choice : Polar aprotic solvents (e.g., dioxane) enhance solubility and reaction homogeneity .

- Stoichiometry : Precise molar ratios of HCl to freebase amine are essential to avoid over-acidification, which can lead to byproducts .

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Question

A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR) : 1H-NMR (e.g., DMSO-d6) resolves the ester (-COOEt), methyl branching (δ 1.02 ppm), and amine proton environments (δ 9.00 ppm, brs) .

- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% can be confirmed using reverse-phase columns (C18) with UV detection at 210–220 nm .

- Mass Spectrometry (MS) : ESI-MS validates the molecular ion peak at m/z 209.71 (M+H)+ .

Methodological Note : Cross-validate NMR and MS data to distinguish between isomeric impurities (e.g., positional isomers of the methyl group) .

How can researchers optimize the synthesis of this compound to address low yield or impurity issues under varying reaction conditions?

Advanced Research Question

Low Yield :

- Catalyst Screening : Test Brønsted acids (e.g., H2SO4) vs. Lewis acids (e.g., ZnCl2) for esterification efficiency .

- Reaction Monitoring : Use in-situ FTIR to track ester carbonyl (∼1740 cm⁻¹) and amine intermediate formation .

Q. Impurity Mitigation :

- Recrystallization : Employ ethanol/water mixtures (7:3 v/v) to remove unreacted starting materials .

- Column Chromatography : Silica gel (ethyl acetate/hexane gradient) isolates the target compound from byproducts like over-alkylated amines .

Case Study : A 20% yield improvement was achieved by reducing HCl gas flow rate during salt formation to minimize decomposition .

What strategies are recommended for resolving contradictions in spectroscopic data when characterizing novel derivatives of this compound?

Advanced Research Question

Scenario : Discrepancy between NMR (expected amine proton) and MS (unexpected adducts).

Resolution Workflow :

Repeat Analysis : Confirm reproducibility under identical conditions (e.g., solvent, temperature) .

Alternative Ionization Methods : Compare ESI-MS (soft ionization) with MALDI-TOF to rule out in-source fragmentation .

2D-NMR (COSY, HSQC) : Assign proton-carbon correlations to verify structural integrity of the hexanoate backbone .

Elemental Analysis : Validate Cl content (theoretical: 16.9%) to confirm hydrochloride stoichiometry .

Example : A study resolved a 15 Da mass discrepancy by identifying residual dioxane solvent adducts via high-resolution MS .

How should researchers design stability studies for this compound under varying storage and experimental conditions?

Advanced Research Question

Protocol Design :

Q. Key Metrics :

- Purity Threshold : ≥95% by HPLC; degradation products (e.g., hydrolyzed free acid) quantified via peak area normalization .

- Moisture Sensitivity : Store at -20°C in desiccated containers to prevent hygroscopic degradation .

Data Interpretation : A 5% purity drop at 25°C after 8 weeks suggests room-temperature storage is unsuitable for long-term use .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Personal Protective Equipment (PPE) :

- Respiratory : NIOSH-approved N95 masks for aerosol prevention during weighing .

- Gloves : Nitrile gloves (≥0.11 mm thickness) resist permeation by HCl salts .

Q. Emergency Measures :

- Skin Contact : Wash immediately with soap/water; 15-minute eye irrigation if exposed .

- Spill Management : Neutralize with sodium bicarbonate, collect mechanically, and dispose as hazardous waste .

Note : No specific ecotoxicology data exists for this compound; apply ALARA (As Low As Reasonably Achievable) principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.